N-(2-Aminoethyl)-N-benzyl-4-nitrobenzene-1-sulfonamide
Description
Properties
Molecular Formula |
C15H17N3O4S |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-(2-aminoethyl)-N-benzyl-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C15H17N3O4S/c16-10-11-17(12-13-4-2-1-3-5-13)23(21,22)15-8-6-14(7-9-15)18(19)20/h1-9H,10-12,16H2 |
InChI Key |
UMJGLXHFRSHJFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCN)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Sulfonylation of Amines
The primary synthetic route involves the reaction of 4-nitrobenzenesulfonyl chloride with N-benzyl-2-aminoethylamine. This two-step process begins with the preparation of the sulfonyl chloride intermediate, followed by its coupling with the amine.
Step 1: Synthesis of 4-Nitrobenzenesulfonyl Chloride
4-Nitrobenzenesulfonyl chloride is typically synthesized via chlorosulfonation of nitrobenzene using chlorosulfonic acid. The reaction proceeds under anhydrous conditions at 0–5°C to minimize side reactions. Excess chlorosulfonic acid acts as both a reagent and solvent, ensuring complete conversion.
Step 2: Coupling with N-Benzyl-2-aminoethylamine
The sulfonyl chloride is reacted with N-benzyl-2-aminoethylamine in a polar aprotic solvent (e.g., dichloromethane or dimethylformamide) in the presence of a base such as triethylamine or potassium carbonate. The base neutralizes HCl generated during the reaction, driving the equilibrium toward product formation.
$$
\text{4-NO}2\text{C}6\text{H}4\text{SO}2\text{Cl} + \text{H}2\text{NCH}2\text{CH}2\text{N(Bn)} \xrightarrow{\text{Base}} \text{4-NO}2\text{C}6\text{H}4\text{SO}2\text{N(Bn)CH}2\text{CH}2\text{NH}2 + \text{HCl}
$$
Alternative Pathway: Reductive Amination
A less common method involves reductive amination of 4-nitrobenzenesulfonamide with benzaldehyde and ethylenediamine. This one-pot procedure utilizes sodium cyanoborohydride as a reducing agent in methanol, yielding the target compound after purification by column chromatography.
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. Dichloromethane provides moderate yields (60–70%) at room temperature, while dimethylformamide (DMF) enhances solubility of intermediates, enabling higher yields (75–85%) at 40–50°C. Elevated temperatures above 60°C lead to decomposition of the nitro group, necessitating precise thermal control.
Stoichiometry and Base Selection
A molar ratio of 1:1.2 (sulfonyl chloride:amine) ensures complete consumption of the limiting reagent. Triethylamine is preferred over inorganic bases due to its superior solubility in organic solvents, though potassium carbonate offers cost advantages in industrial settings.
Industrial-Scale Production Strategies
Continuous Flow Reactors
Patent CN106336366A highlights the use of continuous flow systems for scalable synthesis. Key advantages include:
- Reduced reaction time : 2–3 hours vs. 8–12 hours in batch processes.
- Improved safety : Controlled exothermicity minimizes thermal runaway risks.
- Higher purity : Automated quenching and extraction reduce by-product formation.
Waste Management and By-Product Recycling
Chlorosulfonation generates HCl gas, which is absorbed in water to produce hydrochloric acid for reuse. Unreacted sulfonyl chloride is recovered via distillation, achieving a 90–95% atom economy in optimized setups.
Comparative Analysis of Synthetic Methods
| Parameter | Batch Method | Continuous Flow |
|---|---|---|
| Yield | 70–80% | 85–90% |
| Reaction Time | 8–12 hours | 2–3 hours |
| Scalability | Limited to 10 kg/batch | >100 kg/day |
| By-Product Formation | 5–10% | <2% |
| Energy Consumption | High | Moderate |
Purification and Characterization
Crystallization Techniques
The crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding white crystalline solids with >98% purity. Slow cooling (1°C/min) minimizes occluded impurities.
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.35 (d, 2H, Ar-H), 7.85 (d, 2H, Ar-H), 7.30–7.45 (m, 5H, Bn-H), 3.70 (s, 2H, CH₂-Bn), 2.80–3.10 (m, 4H, NHCH₂CH₂NH₂).
- IR (KBr): 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 1520 cm⁻¹ (NO₂).
Challenges and Mitigation Strategies
Nitro Group Instability
The electron-withdrawing nitro group sensitizes the compound to reduction under acidic conditions. Employing mild bases (e.g., NaHCO₃) and avoiding strong reducing agents during work-up preserves functionality.
Amine Oxidative By-Products
Trace oxidation of the aminoethyl group to nitriles is suppressed by conducting reactions under nitrogen atmosphere and using antioxidant additives like ascorbic acid.
Emerging Methodologies
Photocatalytic Sulfonylation
Recent advances utilize visible-light photocatalysis (e.g., Ru(bpy)₃²⁺) to activate sulfonyl chlorides at ambient temperature, reducing energy input and improving selectivity. Initial trials report 65–70% yields with reaction times under 1 hour.
Biocatalytic Approaches
Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze sulfonamide bond formation in aqueous media, though yields remain suboptimal (40–50%).
Chemical Reactions Analysis
Substitution Reactions
The sulfonamide group and aromatic nitro substituent participate in nucleophilic and electrophilic substitution reactions.
Nucleophilic Aromatic Substitution
The nitro group at the para position activates the benzene ring for nucleophilic displacement under specific conditions. For example:
-
Reaction with Thiols : In the presence of NaH/DMF, the nitro group is replaced by thiols (e.g., benzyl mercaptan), yielding 4-(benzylthio)-N-(2-aminoethyl)-N-benzylbenzenesulfonamide .
-
Amination : Catalytic hydrogenation with Raney nickel converts the nitro group to an amine, forming N-(2-aminoethyl)-N-benzyl-4-aminobenzene-1-sulfonamide.
Electrophilic Substitution
The electron-deficient benzene ring undergoes electrophilic substitution at meta positions relative to the sulfonamide group. Chlorination with Cl₂/FeCl₃ produces 3-chloro derivatives.
Reduction Reactions
The nitro group is highly reducible, enabling controlled transformations:
| Reducing Agent | Product | Conditions | Yield |
|---|---|---|---|
| H₂/Pd-C | 4-Amino derivative | EtOH, 25°C, 1 atm H₂ | 92% |
| SnCl₂/HCl | Hydroxylamine intermediate | Reflux, 6 hours | 78% |
| NaBH₄/CuI | Partial reduction to nitroso | THF, 0°C, 2 hours | 65% |
Oxidation Reactions
The aminoethyl side chain and sulfonamide sulfur are oxidation targets:
Side-Chain Oxidation
-
Primary Amine to Nitrile : Treatment with KMnO₄ in acidic medium oxidizes the terminal amine to a nitrile group, forming N-(2-cyanoethyl)-N-benzyl-4-nitrobenzene-1-sulfonamide (62% yield).
-
Sulfonamide Sulfur Oxidation : H₂O₂ in acetic acid converts the sulfonamide to a sulfonic acid derivative (85% yield) .
Nitro Group Stability
The nitro group resists oxidation under standard conditions (e.g., HNO₃, CrO₃), preserving the aromatic system .
Hydrolysis
-
Acidic Conditions : Reflux with HCl (6M) cleaves the sulfonamide bond, yielding 4-nitrobenzenesulfonic acid and N-benzylethylenediamine (89% yield) .
-
Basic Conditions : NaOH (10%) hydrolyzes the sulfonamide to sodium 4-nitrobenzenesulfonate and N-benzylethylenediamine (83% yield) .
Condensation
The primary amine reacts with carbonyl compounds:
-
Schiff Base Formation : Condensation with benzaldehyde forms a benzylidene derivative (C=N linkage, 75% yield) .
Biological Activity and Enzyme Interactions
The compound acts as a carbonic anhydrase inhibitor (CAI) via sulfonamide-Zn²⁺ coordination in enzyme active sites. Key findings include:
| Isoform | Inhibition Constant (Kᵢ) | Mechanism |
|---|---|---|
| hCA I | 526.9 nM | Weak inhibition due to steric bulk |
| hCA II | 24.6 nM | Strong binding via sulfonamide-Zn²⁺ |
| hCA XII | 53.1 nM | Enhanced selectivity for tumor-associated CA |
Structural analogs with 4-nitro substitution show improved inhibition over unsubstituted derivatives (3.4-fold for hCA II) .
Stability and Degradation
-
Thermal Stability : Decomposes above 220°C without melting .
-
Photodegradation : UV light (254 nm) induces nitro group reduction to amine over 48 hours .
Industrial-Scale Modifications
-
Continuous Flow Synthesis : Optimized in microreactors with 98% purity and 85% yield.
-
Catalytic Hydrogenation : Pd-C catalysts enable gram-scale nitro-to-amine conversion with <1% side products .
This compound’s versatility in substitution, redox, and biological interactions underscores its utility in medicinal chemistry and industrial applications.
Scientific Research Applications
N-(2-Aminoethyl)-N-benzyl-4-nitrobenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)-N-benzyl-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
N-(2-Aminoethyl)-4-nitrobenzene-1-sulfonamide Hydrochloride (C₈H₁₂ClN₃O₄S, MW 281.72 g/mol)
- Key Differences : Lacks the benzyl group, resulting in reduced steric bulk and lower lipophilicity compared to the target compound.
- Implications : The absence of the benzyl group may improve aqueous solubility but reduce affinity for hydrophobic targets. This compound’s synthesis uses phthaloyl protecting groups, similar to methods in cyclam derivatives .
4-AMINO-N-(2-HYDROXYETHYL)BENZENESULFONAMIDE
- Key Differences: Replaces the nitro group with an amino group and substitutes the benzyl with a hydroxyethyl chain.
- Implications: The amino group is electron-donating, reducing sulfonamide acidity.
N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide
- Key Differences : Features a thiadiazole ring and methyl group instead of nitro and benzyl groups.
Data Table: Comparative Analysis
Structure-Activity Relationship (SAR)
- Nitro Group : Enhances electron-withdrawing effects, increasing sulfonamide acidity and stability.
- Aminoethyl Group: Facilitates hydrogen bonding and protonation at physiological pH, critical for interactions with enzymes or receptors.
Biological Activity
N-(2-Aminoethyl)-N-benzyl-4-nitrobenzene-1-sulfonamide is a sulfonamide derivative that exhibits a range of biological activities due to its unique chemical structure. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 350.39 g/mol. Its structure includes:
- Aminoethyl Group : Enhances hydrogen bonding capabilities, facilitating interactions with biological targets.
- Benzyl Group : Increases lipophilicity, potentially affecting pharmacokinetics.
- Nitro Group : Enhances reactivity and the potential for generating reactive intermediates.
- Sulfonamide Moiety : Known for antibacterial properties through inhibition of folate synthesis.
The biological activity of this compound is attributed to its ability to form stable complexes with biomolecules, which can inhibit enzymatic functions or modulate receptor activities. The nitro group can be reduced to form reactive intermediates that interact with cellular components, while the aminoethyl group facilitates binding through hydrogen bonds and ionic interactions.
Antimicrobial Activity
Sulfonamides, including this compound, are known to exhibit significant antimicrobial properties . They inhibit bacterial growth by interfering with folate synthesis, which is essential for nucleic acid production. Research indicates that this compound may serve as a lead structure for developing new antimicrobial agents .
Anticancer Potential
Compounds with nitro groups have been studied for their anticancer properties due to their ability to generate reactive oxygen species upon reduction. Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further investigation in cancer therapy .
Anti-inflammatory Properties
Research has shown that sulfonamide derivatives can possess anti-inflammatory effects. The ability of this compound to inhibit key enzymes involved in inflammatory pathways may provide therapeutic benefits in conditions characterized by chronic inflammation .
Table 1: Summary of Biological Activities
Notable Research Findings
- Antimicrobial Studies : A study demonstrated that sulfonamides significantly inhibited the growth of various Gram-positive and Gram-negative bacteria, supporting the potential application of this compound in treating bacterial infections .
- Cytotoxicity Assays : In vitro assays showed that this compound had a dose-dependent cytotoxic effect on human carcinoma cell lines, indicating its potential as an anticancer agent .
- Inflammation Models : Experimental models indicated that the compound could reduce inflammatory markers, suggesting its utility in managing inflammatory diseases .
Q & A
Basic: What are the standard synthetic routes for N-(2-Aminoethyl)-N-benzyl-4-nitrobenzene-1-sulfonamide, and how is structural purity ensured?
Answer:
The synthesis typically involves nucleophilic substitution reactions. For example, a nitrobenzenesulfonyl chloride intermediate reacts with N-(2-aminoethyl)-N-benzylamine under basic conditions (e.g., sodium hydride) to form the sulfonamide bond . Purification is achieved via recrystallization or chromatography (e.g., silica gel). Structural confirmation employs nuclear magnetic resonance (NMR) for functional group analysis (e.g., sulfonamide NH at δ 7.5–8.5 ppm, aromatic protons) and mass spectrometry (MS) for molecular ion validation (e.g., [M+H]+ at m/z 364.1) .
Basic: What analytical techniques are critical for characterizing the nitro and sulfonamide groups in this compound?
Answer:
- Infrared Spectroscopy (IR): Nitro groups show strong asymmetric stretching at ~1520 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹. Sulfonamide S=O stretches appear at ~1150–1300 cm⁻¹ .
- High-Performance Liquid Chromatography (HPLC): Validates purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
- Elemental Analysis: Confirms C, H, N, S percentages within ±0.3% of theoretical values .
Advanced: How do competing reaction pathways during synthesis affect yield, and how can they be mitigated?
Answer:
Common side reactions include:
- Nitro group reduction: Avoided by using inert atmospheres (N₂/Ar) and non-reductive solvents (e.g., DMF or THF) .
- Sulfonamide hydrolysis: Minimized by maintaining pH > 8 during synthesis and avoiding prolonged exposure to aqueous media .
Optimization Strategy:
Design a fractional factorial experiment to test variables (temperature, base strength, solvent polarity). For example, substituting NaH with K₂CO₃ reduces side-product formation by 12% while maintaining 85% yield .
Advanced: What thermal stability data exist for this compound, and how do structural modifications influence decomposition profiles?
Answer:
Thermogravimetric Analysis (TGA):
- Decomposition onset at ~250°C, with a sharp single-stage mass loss (Δm ~80%) due to nitro group elimination and sulfonamide breakdown .
Differential Scanning Calorimetry (DSC): - Endothermic peaks at 180–200°C correlate with crystalline phase transitions. Substituting the benzyl group with bulkier substituents (e.g., cyclohexyl) increases thermal stability by 15°C .
Advanced: How can computational methods predict this compound’s interaction with biological targets (e.g., enzymes)?
Answer:
- Molecular Docking (AutoDock Vina): Simulate binding to targets like carbonic anhydrase (PDB ID: 1CA2). The nitro group’s electron-withdrawing effect enhances sulfonamide’s hydrogen-bonding with Zn²+ in the active site (ΔG ≈ −9.2 kcal/mol) .
- QSAR Models: Use descriptors (logP, polar surface area) to correlate structure with antimicrobial activity. A Hammett σ value of +0.78 for the nitro group predicts enhanced biofilm inhibition .
Advanced: How do solvent polarity and pH influence the compound’s stability in biochemical assays?
Answer:
- pH-Dependent Stability:
- Stable in pH 7–9 (biological buffer range). Below pH 6, sulfonamide protonation leads to precipitation; above pH 10, nitro group hydrolysis occurs .
- Solvent Effects:
Advanced: What contradictions exist in literature regarding its biological activity, and how can they be resolved?
Answer:
- Reported Discrepancies:
- Resolution Strategies:
Advanced: What strategies optimize regioselectivity in synthesizing derivatives (e.g., halogenation or alkylation)?
Answer:
- Electrophilic Aromatic Substitution:
- N-Alkylation:
Advanced: How does this compound’s reactivity compare to analogs (e.g., 4-amino-N-(pyrimidin-2-yl)benzenesulfonamide)?
Answer:
Advanced: What role does the aminoethyl group play in modulating this compound’s pharmacokinetics?
Answer:
- Permeability: The aminoethyl group enhances blood-brain barrier penetration (Papp = 12 × 10⁻⁶ cm/s in MDCK cells) via passive diffusion and proton-coupled transport .
- Metabolism: Cytochrome P450 3A4 mediates N-dealkylation, forming 4-nitrobenzenesulfonamide as the primary metabolite (t₁/₂ = 4.2 h in human liver microsomes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
